An In-depth Technical Guide to 3-Methyl-2-phenylpyridine (CAS 10273-90-2)
An In-depth Technical Guide to 3-Methyl-2-phenylpyridine (CAS 10273-90-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Intermediate
3-Methyl-2-phenylpyridine, identified by CAS number 10273-90-2, is a substituted aromatic heterocycle that has garnered significant attention as a critical intermediate and building block in synthetic chemistry.[1] Its structure, which marries a pyridine ring with both a methyl and a phenyl group, imparts a unique set of physicochemical properties and reactivity patterns.[2] This guide offers a comprehensive exploration of 3-Methyl-2-phenylpyridine, from its fundamental properties and synthesis to its applications and handling, providing field-proven insights for its effective utilization in research and development. As a versatile scaffold, it serves as a foundational component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design, from reaction setup to purification and storage. 3-Methyl-2-phenylpyridine is typically a colorless to pale yellow or brown liquid.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10273-90-2 | [2][3] |
| Molecular Formula | C₁₂H₁₁N | [2][3] |
| Molecular Weight | 169.22 g/mol | [1][3] |
| Appearance | Colorless to light yellow/orange/brown clear liquid | [1][2] |
| Boiling Point | ~148°C @ 16 mmHg; 160°C @ 3 mmHg | [1][4] |
| Density | ~1.065 g/cm³ | [1][4] |
| Refractive Index | 1.6010 - 1.6040 | [5] |
| Flash Point | 96°C | [5] |
| pKa | 4.73 ± 0.10 (Predicted) | [5] |
| LogP (Octanol/Water) | 3.057 (Calculated) | [6] |
| Water Solubility (LogWS) | -4.32 (log10 mol/L, Calculated) | [6] |
| Storage Temperature | Room Temperature, in a cool, dark place (<15°C recommended) | [5] |
Spectroscopic data are crucial for identity confirmation and purity assessment. Comprehensive spectral information for 3-Methyl-2-phenylpyridine, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, is publicly available through databases such as the NIST Chemistry WebBook and PubChem.[3][7][8]
Section 2: Synthesis and Chemical Reactivity
The synthesis of 2-arylpyridines has been revolutionized by modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. While numerous routes exist, palladium-catalyzed cross-coupling reactions are among the most prevalent.
General Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A common and robust method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine-containing boronic acid or ester with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base.
Conceptual Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 2-chloro-3-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water, followed by a base such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100°C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture, separate the organic layer, and wash it with brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure 3-Methyl-2-phenylpyridine.
Reactivity Profile: A Privileged Scaffold
The 2-arylpyridine motif is a cornerstone in coordination chemistry and catalysis. The pyridine nitrogen atom can act as a directing group, facilitating regioselective C-H bond activation and functionalization on the adjacent phenyl ring.[9]
-
Palladium-Catalyzed C-H Activation: The nitrogen atom coordinates to a metal center (e.g., Palladium), forming a metallacyclic intermediate.[9] This pre-organization facilitates the cleavage of a specific C-H bond, typically at the ortho position of the phenyl ring, allowing for further arylation, acylation, or other modifications.[9][10] This reactivity is crucial for building more complex molecular architectures. Electron-donating groups on the phenyl ring generally lead to higher product yields in these reactions.[9]
-
Electrophilic Substitution: Both the pyridine and phenyl rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The specific sites of substitution will be influenced by the directing effects of the methyl and phenyl groups.
Section 3: Applications in Drug Discovery and Materials Science
The 3-methyl-2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[11]
-
Oncology: The parent compound, 3-Methyl-2-phenylpyridine, has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, Hep-G2, and T-24, with IC₅₀ values ranging from 1 to 92 μM.[12] This suggests its potential as a starting point for the development of novel anticancer agents. Structurally related 3-phenylpyridine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[13]
-
Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[14] The 2-phenylpyridine core is found in compounds developed as insecticides, fungicides, and herbicides, highlighting the broad utility of this chemical class in crop protection.[14]
-
Organic Synthesis: Its primary role is as a versatile intermediate.[1] The structure allows for a wide array of chemical modifications, including electrophilic substitutions and metal-catalyzed cross-coupling reactions, enabling chemists to build complex molecular frameworks.[1]
Section 4: Analytical Methodologies
Ensuring the purity and identity of 3-Methyl-2-phenylpyridine is critical for its use in regulated applications like pharmaceutical manufacturing.[15] High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
Reverse-Phase HPLC Protocol
A reverse-phase (RP) HPLC method can be used for the analysis and purification of 3-Methyl-2-phenylpyridine.[16]
Step-by-Step Methodology:
-
Column: Utilize a Newcrom R1 reverse-phase column or an equivalent C18 column.[16]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. An acid modifier, such as phosphoric acid, is typically added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-Methyl-2-phenylpyridine in the mobile phase to a known concentration.
-
Instrumentation Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The retention time of the peak corresponding to 3-Methyl-2-phenylpyridine is used for identification, and the peak area is used for quantification.
-
Scalability: This analytical method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[16]
Section 5: Safety, Handling, and Storage
Proper handling of 3-Methyl-2-phenylpyridine is essential to ensure laboratory safety. It is classified as harmful and an irritant.[3][5]
| Hazard Information | Details |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[3][5]H315: Causes skin irritation.[3][5]H318: Causes serious eye damage.[3][5]H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | P261: Avoid breathing vapor/mist.[17]P270: Do not eat, drink or smoke when using this product.[5]P280: Wear protective gloves/eye protection/face protection.[5]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Handling and Storage Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate protective gloves, and a lab coat.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation of vapors. Keep the container tightly closed when not in use.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
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Figure 1: Structure and proton labeling for 3-Methyl-2-phenylpyridine.

